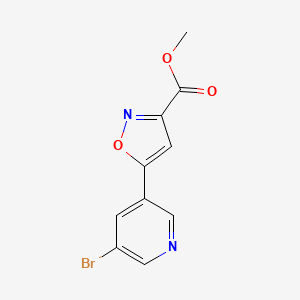
N-(Azido-PEG3)-NH-PEG3-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Azido-PEG3)-NH-PEG3-t-butyl ester: is a compound that features a polyethylene glycol (PEG) chain with an azide group at one end and a t-butyl ester group at the other. This compound is often used in bioconjugation and click chemistry due to its reactive azide group, which can form stable triazole linkages with alkynes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with PEG derivatives that have functional groups suitable for further modification.
Esterification: The t-butyl ester group is introduced through esterification reactions, often using t-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of N-(Azido-PEG3)-NH-PEG3-t-butyl ester involves large-scale chemical synthesis using automated reactors. The process includes:
Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency and purity.
Purification: The product is purified using techniques such as column chromatography and recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts and alkynes are commonly used in click chemistry reactions.
Substitution Reactions: Various nucleophiles can be used to replace the azide group, depending on the desired product.
Major Products:
Triazole Derivatives: Formed through click chemistry reactions.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Bioconjugation: Used to attach biomolecules such as proteins and peptides to PEG chains, enhancing their solubility and stability.
Drug Delivery: Employed in the development of drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Biology:
Protein Labeling: Utilized in labeling proteins for imaging and tracking within biological systems.
Cell Surface Modification: Applied in modifying cell surfaces to study cell interactions and signaling pathways.
Medicine:
Therapeutic Agents: Investigated for use in targeted drug delivery and controlled release formulations.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Polymer Chemistry: Incorporated into polymer synthesis to create functionalized materials with specific properties.
Surface Coatings: Applied in the development of surface coatings with enhanced biocompatibility and anti-fouling properties.
Mecanismo De Acción
The primary mechanism of action for N-(Azido-PEG3)-NH-PEG3-t-butyl ester involves its azide group, which can undergo click chemistry reactions to form stable triazole linkages. This reactivity is leveraged in bioconjugation and drug delivery applications to attach therapeutic agents or imaging probes to PEG chains. The PEG chain enhances the solubility and stability of the conjugated molecules, improving their efficacy and bioavailability.
Comparación Con Compuestos Similares
Azido-PEG3-NHS ester: Contains an azide group and an NHS ester, used for bioconjugation and click chemistry.
Azido-PEG4-t-butyl ester: Similar structure with an additional PEG unit, offering different solubility and reactivity properties.
Azido-PEG3-amine: Features an azide group and an amine group, used in bioconjugation and polymer synthesis.
Uniqueness: N-(Azido-PEG3)-NH-PEG3-t-butyl ester is unique due to its combination of an azide group and a t-butyl ester group, which provides distinct reactivity and solubility properties. This makes it particularly useful in applications requiring stable triazole linkages and enhanced solubility.
Propiedades
Fórmula molecular |
C21H42N4O8 |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H42N4O8/c1-21(2,3)33-20(26)4-8-27-12-16-31-17-13-28-9-5-23-6-10-29-14-18-32-19-15-30-11-7-24-25-22/h23H,4-19H2,1-3H3 |
Clave InChI |
YRWCSDHRCIQMOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)

![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)




![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)

